molecular formula C45H78O2 B12645522 Stigmasterol 3-palmitate CAS No. 2308-84-1

Stigmasterol 3-palmitate

Cat. No.: B12645522
CAS No.: 2308-84-1
M. Wt: 651.1 g/mol
InChI Key: OHLDETMXEXJUDZ-SYYHSBNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmasterol 3-Palmitate, with the CAS registry number 2308-84-1, is a chemical compound classified as a sterol ester. It is formed from the esterification of stigmasterol, a plant-derived phytosterol, with palmitic acid, resulting in the molecular formula C45H78O2 and a molecular weight of 651.1 g/mol . The compound is systematically known as (3β,22E)-stigmasta-5,22-dien-3-ol hexadecanoate and is also referred to in scientific literature as stigmasteryl palmitate and stigmasterol hexadecanoate . As a stigmasterol derivative, it is of significant interest in various research fields, particularly in the study of plant lipid metabolism, the physicochemical properties of sterol esters, and their biological roles in plant membranes. The compound's unique structure, defined by its specific InChI key and SMILES notation, makes it a subject for analytical method development and identification in natural product chemistry . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. References 1. Pharmaffiliates. This compound. Retrieved from https://www.pharmaffiliates.com/en/2308-84-1-stigmasterol-3-palmitate-paphy004988.html 2. EaseChem. This compound. Retrieved from http://www.easechem.com/Products/2308-84-1.html 3. FDA Global Substance Registration System (GSRS). This compound. Retrieved from https://www.drugfuture.com/gsrs/substance/x46z285780

Properties

CAS No.

2308-84-1

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate

InChI

InChI=1S/C45H78O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h23-25,34-36,38-42H,8-22,26-33H2,1-7H3/b24-23+/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

OHLDETMXEXJUDZ-SYYHSBNDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C

Origin of Product

United States

Chemical Synthesis and Derivatization of Stigmasterol 3 Palmitate

Esterification Reactions of Stigmasterol (B192456) with Palmitic Acid

The direct esterification of stigmasterol with palmitic acid is a primary method for the synthesis of Stigmasterol 3-palmitate. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxyl group of stigmasterol.

A notable method for the synthesis of stigmasteryl esters, including this compound, involves the use of ethyl chloroformate as an activating agent. researchgate.netjocpr.com This approach facilitates the esterification under mild temperature conditions. The reaction proceeds by activating the palmitic acid through the formation of a mixed anhydride, which is then susceptible to nucleophilic attack by the 3-hydroxyl group of stigmasterol.

The process is conducted under anhydrous and basic conditions to optimize the activity of ethyl chloroformate. researchgate.netjocpr.com A common base used is triethylamine, which acts as an auxiliary base to deprotonate the hydroxyl group of stigmasterol, thereby increasing its nucleophilicity and promoting the esterification reaction. jocpr.com The reaction is typically carried out at temperatures ranging from 4°C to room temperature. researchgate.netjocpr.com The progress of the esterification can be monitored using thin-layer chromatography (TLC). jocpr.com

The successful synthesis of this compound using this method has been confirmed through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. researchgate.netjocpr.com In ¹H-NMR analysis, a characteristic downfield shift of the proton at the C-3 position of the stigmasterol backbone from approximately 3.5 ppm to 4.6 ppm indicates the formation of the ester bond. researchgate.net

Table 1: Reaction Conditions for the Synthesis of this compound using Ethyl Chloroformate

ParameterCondition
Activator Ethyl Chloroformate
Reactants Stigmasterol, Palmitic Acid
Base Triethylamine
Solvent Anhydrous Methylene Chloride
Temperature 4°C to Room Temperature
Reaction Time Approximately 3 hours
Monitoring Thin-Layer Chromatography (TLC)

While the ethyl chloroformate method is effective, the reported yields for stigmasteryl esters, including the palmitate derivative, have been relatively low. jocpr.com This suggests that further optimization of the reaction conditions is a worthy area of investigation to enhance the production efficiency. jocpr.com

General strategies to improve the yield of esterification reactions include:

Increasing Reactant Concentration: Employing an excess of one of the reactants, typically the less expensive one, can shift the reaction equilibrium towards the product side.

Removal of Byproducts: Continuous removal of byproducts, such as water in direct esterification, can also drive the reaction forward.

Alternative Catalysts and Activating Agents: Exploring different catalytic systems or more efficient activating agents could lead to higher conversion rates. For instance, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another established method for synthesizing esters from sterols and could be explored for yield improvement. nih.gov

Chemo-enzymatic Synthesis Approaches (e.g., Lipase-Mediated Transesterification)

Chemo-enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical synthesis. cirad.fr Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high regioselectivity and enantioselectivity, which reduces the formation of unwanted byproducts. cirad.fr

The enzymatic synthesis of phytosterol esters, including those of stigmasterol, can be achieved through either direct esterification with a fatty acid or transesterification with a fatty acid ester. cirad.fr Lipase-mediated transesterification has been successfully used to synthesize a linolenic acid stigmasterol ester (LASE) from stigmasterol and linseed oil, which is rich in α-linolenic acid. nih.gov In this process, Candida antarctica lipase (B570770) A (CalA) was identified as a highly effective biocatalyst. nih.gov

The optimization of reaction parameters is crucial for maximizing the yield in lipase-catalyzed reactions. Key parameters that are often optimized include:

Choice of Lipase: Different lipases exhibit varying activities and selectivities. For the synthesis of LASE, CalA showed the highest conversion yield compared to other tested lipases. nih.gov

Reaction Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. Isooctane was found to be an effective solvent for the synthesis of LASE. nih.gov

Substrate Molar Ratio: The ratio of the acyl donor to the sterol can influence the reaction equilibrium and yield.

Temperature: Lipases have an optimal temperature range for activity. For the synthesis of LASE, the reaction was conducted at 50°C. nih.gov

Exploration of Other Stigmasterol Ester Derivatives for Comparative Studies

The synthesis of various stigmasterol ester derivatives allows for comparative studies of their physicochemical properties and potential applications. Using the ethyl chloroformate activation method, stigmasteryl oleate (B1233923) and stigmasteryl stearate (B1226849) have been synthesized alongside stigmasteryl palmitate. researchgate.netjocpr.com This allows for a direct comparison of esters derived from saturated (palmitic and stearic) and monounsaturated (oleic) fatty acids.

Furthermore, the Steglich reaction has been employed to prepare stigmasteryl esters of phenolic acids, such as stigmasteryl vanillate (B8668496), stigmasteryl protocatechuate, and stigmasteryl sinapate. nih.gov These derivatives are of particular interest as they combine the properties of stigmasterol with those of phenolic acids, which are known for their antioxidant activities. The synthesis of these phenolic acid esters required a protection step for the hydroxyl groups on the phenolic acid prior to esterification, followed by a deprotection step. nih.gov

The study of these various esters allows for an investigation into how the nature of the acyl group influences properties such as melting point, solubility, and biological activity.

Table 2: Examples of Synthesized Stigmasterol Ester Derivatives

Ester DerivativeAcyl GroupSynthesis Method
Stigmasterol 3-oleate Oleic AcidEthyl Chloroformate Activation
Stigmasterol 3-stearate Stearic AcidEthyl Chloroformate Activation
Stigmasteryl vanillate Vanillic AcidSteglich Esterification
Stigmasteryl protocatechuate Protocatechuic AcidSteglich Esterification
Stigmasteryl sinapate Sinapic AcidSteglich Esterification
Linolenic acid stigmasterol ester α-Linolenic AcidLipase-mediated Transesterification

Advanced Analytical Characterization and Quantification of Stigmasterol 3 Palmitate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity of Stigmasterol (B192456) 3-palmitate, providing detailed information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Through ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments, the connectivity and chemical environment of each atom in Stigmasterol 3-palmitate can be mapped.

The most telling evidence of successful esterification is observed in the ¹H-NMR spectrum. The proton attached to the third carbon (H-3) of the stigmasterol backbone experiences a significant downfield shift. In native stigmasterol, this proton signal appears around δ 3.5 ppm. jocpr.comresearchgate.net Upon esterification with palmitic acid, the electron-withdrawing effect of the adjacent carbonyl group deshields this proton, causing its signal to shift to approximately δ 4.6 ppm. jocpr.comresearchgate.net The rest of the signals corresponding to the stigmasterol skeleton and the long alkyl chain of the palmitate moiety are also observable, confirming the complete structure. mdpi.comijpsr.comrasayanjournal.co.in

The ¹³C-NMR spectrum provides complementary information. Key indicators of ester formation include the appearance of a signal for the ester carbonyl carbon (C-1' of the palmitate) typically around δ 173 ppm and a downfield shift of the C-3 carbon of the stigmasterol moiety to approximately δ 73-74 ppm, compared to its position in free stigmasterol (around δ 71.7 ppm). mdpi.com The spectrum will also display a full complement of signals for the 29 carbons of the stigmasterol core and the 16 carbons of the palmitate chain. mdpi.comrasayanjournal.co.inscispace.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm assignments and establish connectivity. An HMBC experiment would show a correlation between the H-3 proton of the stigmasterol moiety (at ~δ 4.6 ppm) and the carbonyl carbon of the palmitate group (at ~δ 173 ppm), providing unambiguous proof of the ester linkage. rasayanjournal.co.inieeesem.comredalyc.org

Table 1: Key ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound

Atom/Group Technique Expected Chemical Shift (δ ppm) Observation
H-3 (Stigmasterol) ¹H-NMR ~ 4.6 Downfield shift from ~3.5 ppm in free stigmasterol, indicating esterification. jocpr.comresearchgate.net
Olefinic Protons ¹H-NMR ~ 5.0 - 5.4 Signals corresponding to H-6, H-22, and H-23 of the stigmasterol backbone. researchgate.netijpsr.com
Methyl Protons ¹H-NMR ~ 0.6 - 1.1 Multiple signals from the six methyl groups of the stigmasterol and the terminal methyl of the palmitate. researchgate.net
C-3 (Stigmasterol) ¹³C-NMR ~ 73-74 Downfield shift from ~71.7 ppm in free stigmasterol. mdpi.com
C=O (Palmitate) ¹³C-NMR ~ 173 Appearance of the ester carbonyl carbon signal. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Different ionization techniques can be employed for its analysis.

In Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecule can be identified by its molecular ion peak. For this compound, the molecular weight is 650.13 g/mol , and a corresponding molecular ion peak [M]⁺ is observed at an m/z of approximately 650.5 or 651. jocpr.comresearchgate.net This provides strong evidence for the compound's identity. Fragmentation in EI-MS often involves the loss of the palmitic acid chain or parts of the sterol side chain. The fragmentation pattern of the stigmasterol core itself is well-characterized, with key fragments helping to confirm the identity of the sterol portion of the molecule. nist.gov

Electrospray Ionization (ESI-MS), a softer ionization technique often coupled with liquid chromatography, is also suitable for analyzing sterol esters. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net Tandem MS (MS/MS) experiments on these precursor ions can induce fragmentation, often leading to the neutral loss of the palmitic acid molecule (256 Da), leaving the stigmasterol cation fragment. nih.govusask.ca

Table 2: Mass Spectrometry Data for this compound

Technique Ion Type Observed m/z Interpretation
GC-MS Molecular Ion [M]⁺ ~650.5 Corresponds to the molecular weight of this compound (C₄₅H₇₈O₂). jocpr.comresearchgate.net
ESI-MS/MS Precursor Ion [M+H]⁺, [M+Na]⁺ Soft ionization preserves the molecular ion for fragmentation analysis. researchgate.net

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure, particularly the ester linkage.

The most definitive feature is the appearance of a strong carbonyl (C=O) stretching band in the region of 1730-1750 cm⁻¹, which is characteristic of an ester group. mdpi.com This band is absent in the spectrum of free stigmasterol. Concurrently, the broad O-H stretching band, present around 3200-3500 cm⁻¹ in stigmasterol, disappears upon esterification. scialert.net The spectrum also retains the characteristic C-H stretching and bending vibrations for the sp² (olefinic) and sp³ (aliphatic) carbons of the sterol and fatty acid chains, as well as C=C stretching vibrations for the double bonds in the stigmasterol core. scialert.netresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Significance
~ 1735 C=O (Ester) Stretch Confirms the presence of the ester functional group. mdpi.com
~ 1170 C-O (Ester) Stretch Complements the C=O band to identify the ester linkage.
~ 2850 - 2960 C-H (Alkyl) Stretch Indicates the long aliphatic chains of the sterol and palmitate. scialert.net
~ 1640 C=C (Alkene) Stretch Corresponds to the double bonds in the stigmasterol ring system. scialert.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

Gas Chromatography (GC) is a highly effective method for the analysis of volatile and thermally stable compounds like sterol esters. When coupled with a Flame Ionization Detector (FID), GC can be used for the precise quantification of this compound. Purity is assessed by the presence of a single, sharp peak at a specific retention time under defined chromatographic conditions. aocs.orgnih.gov

GC-MS combines the separation power of GC with the identification capabilities of MS. jocpr.com This technique is the gold standard for confirming the identity of the compound corresponding to a specific GC peak. phytojournal.comphcogj.com For purity assessment, a sample is analyzed, and the mass spectrum of the main peak is checked to confirm it is this compound, while any minor peaks can be identified as impurities. jocpr.comgreenpharmacy.info Quantification via GC-MS can be achieved using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. Due to the high lipophilicity of this compound, a reversed-phase (RP-HPLC) method is typically employed. nih.govresearchgate.net

In a typical RP-HPLC setup, a C18 column is used with a non-aqueous mobile phase, such as a mixture of acetonitrile (B52724) and methanol, in an isocratic elution mode. nih.gov Since this compound lacks a strong chromophore, detection is usually performed at a low UV wavelength, around 205-210 nm. nih.govresearchgate.net Purity is determined by the symmetry and singularity of the chromatographic peak. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The method's validity is established through rigorous validation, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as per established guidelines. nih.govfigshare.com

Emerging Analytical Strategies for this compound Profiling

The comprehensive profiling of this compound in complex biological and food matrices necessitates the development of analytical techniques that offer high sensitivity, selectivity, and structural elucidation capabilities. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational, emerging strategies are advancing the field by enabling the analysis of the intact steryl ester, thereby preserving the complete molecular information. creative-proteomics.commdpi.com These modern approaches often involve sophisticated mass spectrometry (MS) and novel chromatographic separations to overcome the limitations of conventional techniques, which frequently require derivatization or saponification, leading to the loss of the ester linkage information. mdpi.comnih.gov

Mass Spectrometry-Based Approaches for Intact Analysis

Mass spectrometry has become an indispensable tool for the detailed analysis of sterols and their esters. creative-proteomics.com Modern ionization techniques allow for the direct analysis of intact this compound from sample extracts.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): Coupled with liquid chromatography, ESI and APCI are commonly used for the analysis of larger, polar molecules and are well-suited for steryl esters. creative-proteomics.com Research has demonstrated the use of Electrospray Ionization-Quadrupole Ion Trap Mass Spectrometry (ESI-QIT MS) for the identification of various steryl esters. In this approach, this compound and other steryl esters can be detected as their ammonium adducts ([M+NH₄]⁺) by introducing ammonium acetate (B1210297) into the mobile phase. scholaris.ca

Tandem Mass Spectrometry (MS/MS and MSⁿ): The power of advanced MS lies in its ability to perform fragmentation analysis for structural confirmation. creative-proteomics.com Using tandem MS, the parent ion of the intact steryl ester can be isolated and fragmented to yield diagnostic product ions. For instance, Collision-Induced Dissociation (CID) of the [M+NH₄]⁺ adduct of a steryl ester typically results in the neutral loss of the fatty acid moiety, leaving a fragment ion corresponding to the sterol backbone. Further fragmentation (MS³) of this steryl cation can distinguish between sterol isomers, providing a high degree of confidence in identification. scholaris.ca A study on the synthesis of this compound confirmed its molecular weight using GC-MS, identifying a characteristic fragment at a mass-to-charge ratio (m/z) of 650.5. jocpr.comresearchgate.net

Advanced Chromatographic Separations

Innovations in chromatography provide the necessary resolution to separate this compound from other structurally similar lipids in complex mixtures.

Gas Chromatography with Specialized Columns: While GC analysis of sterols often requires derivatization to increase volatility, recent developments have focused on methods for analyzing intact steryl esters. creative-proteomics.com The use of specialized capillary columns, such as those with ionic liquid stationary phases, has shown promise for the gas chromatographic separation of intact fatty acid esters of cholesterol and phytosterols (B1254722). d-nb.info This approach avoids the need for saponification, allowing for the direct profiling of compounds like this compound.

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that combines the advantages of both gas and liquid chromatography. mdpi.com Using a supercritical fluid, typically carbon dioxide, as the mobile phase, SFC can provide high-resolution and rapid analysis of lipids. nih.gov Its unique properties make it suitable for the separation of thermally labile and non-volatile compounds like steryl esters, positioning it as a powerful tool for this compound profiling. mdpi.comnih.gov

The table below summarizes key emerging analytical strategies applicable to the profiling of this compound.

Table 1: Emerging Analytical Strategies for this compound

Technique Principle Key Advantages for this compound Profiling
LC-ESI-QIT MSⁿ Soft ionization (ESI) of the intact molecule followed by multi-stage fragmentation analysis (MSⁿ) in a quadrupole ion trap. Enables direct analysis of intact this compound as an ammonium adduct ([M+NH₄]⁺). MS/MS and MS³ fragmentation provides detailed structural information, allowing for unambiguous identification and differentiation from isomers. scholaris.ca
GC with Ionic Liquid Columns Gas chromatography utilizing a stationary phase made of an ionic liquid, which offers unique selectivity for separating structurally similar, non-volatile compounds. Allows for the separation of intact steryl esters without the need for chemical derivatization or saponification, preserving the complete molecular structure for analysis. d-nb.info

| Supercritical Fluid Chromatography (SFC) | A chromatographic technique that uses a supercritical fluid as the mobile phase, offering properties intermediate between a gas and a liquid. | Provides high-resolution and fast separations for lipids. mdpi.com It is effective for analyzing non-volatile and thermally sensitive compounds like this compound. nih.gov |

Potential Applications in Advanced Materials and Research Tools

Enhancement of Solubility and Bioavailability for Experimental Models

One of the primary challenges in utilizing phytosterols (B1254722) like stigmasterol (B192456) in experimental settings is their low solubility in aqueous solutions and poor absorption. europa.euresearchgate.net Stigmasterol itself is practically insoluble in water. europa.eu Esterification of stigmasterol with a fatty acid, such as palmitic acid to form Stigmasterol 3-palmitate, is a key strategy to improve its lipophilicity. This chemical modification is intended to enhance its solubility in fatty or oily matrices, which can in turn improve its bioavailability for experimental models. jocpr.com

Research on various phytosterol esters has demonstrated that esterification can significantly improve bioavailability both in vitro and in vivo. nih.gov Studies using Caco-2 cell monolayers, a common model for the human intestinal barrier, have investigated the transport of different phytosterol esters. scielo.brscielo.br These experiments showed that the transport mechanism for phytosterol esters is passive transport. scielo.brresearchgate.net While this compound was not specifically tested, related compounds like phytosterol oleate (B1233923) and linoleate (B1235992) esters showed significantly higher bioavailability compared to free phytosterols. scielo.br The bioavailability of phytosterol linoleic ester was found to be four times higher than that of the free form. nih.gov This enhancement is attributed to the increased fat solubility of the esterified forms. scielo.br Given that this compound is also a fatty acid ester, it is hypothesized to follow a similar pattern of enhanced absorption and bioavailability.

Table 1: Comparative Bioavailability of Phytosterol Forms

Compound Form Bioavailability Enhancement Rationale Supporting Evidence
Free Phytosterols (e.g., Stigmasterol) Low Poor solubility and selective intestinal transport. researchgate.net Absorption efficiency is generally low (0.5-2%). nih.gov
Phytosterol Esters (General) High Increased lipophilicity and solubility in lipid matrices. scielo.br In vitro and in vivo studies show improved absorption. nih.gov
Phytosterol Linoleic Ester Up to 4x higher than free form High fat solubility. scielo.br Caco-2 cell and Wistar rat models. nih.govresearchgate.net

Development as Precursor for Steroid Hormone Synthesis

Stigmasterol is a valuable raw material in the pharmaceutical industry for the semi-synthesis of various steroid hormones. wikipedia.org Its specific chemical structure, particularly the double bond in the side chain, facilitates efficient chemical cleavage to produce key steroid intermediates. nih.gov Stigmasterol has historically been used as a starting material for the commercial production of progesterone, and it also serves as a precursor for androgens, estrogens, and corticoids. wikipedia.org

The synthetic pathway often involves converting stigmasterol into essential C-19 and C-22 steroid synthons. researchgate.net A concise and efficient hemisynthesis of aromatase inhibitors, such as testololactone (B45059) and testolactone, has been accomplished using stigmasterol as the precursor material. nih.gov A critical step in this process is the oxidative cleavage of the side chain to produce 4-androstene-3,17-dione (AD), a versatile intermediate for many steroid-based drugs. nih.govresearchgate.net While these syntheses typically start with free stigmasterol, the use of this compound would require an initial hydrolysis step to cleave the palmitate ester and liberate the free stigmasterol before proceeding with the established synthetic routes.

Table 2: Steroid Synthesis Pathway from Stigmasterol

Precursor Key Intermediate Reaction Steps (Examples) Final Products (Examples)
Stigmasterol 4-androstene-3,17-dione Oppaneur oxidation, Oxidative side-chain cleavage. nih.gov Progesterone, Androgens, Estrogens. wikipedia.org
Stigmasterol 4-androstene-3,17-dione Baeyer-Villiger oxidation. nih.gov Testololactone (Aromatase Inhibitor). nih.gov

Integration into Novel Delivery Systems for Experimental Compounds

The enhanced lipophilicity of phytosterol esters like this compound makes them suitable for integration into various lipid-based delivery systems. cd-bioparticles.net These systems are designed to improve the stability, solubility, and delivery of bioactive compounds in experimental research. researchgate.net

One promising approach is the encapsulation of these esters within liposomes. rsc.org Research has shown that phytosterol esters can be incorporated into the phospholipid bilayer of liposomal membranes. rsc.org This integration can modify the physicochemical properties of the liposomes, such as fluidity and polarity. nih.gov For example, novel carriers have been designed by linking stigmasterol to acylglycerols, and these hybrid molecules were then used to form liposomes, which resulted in increased order and rigidity of the lipid bilayer. nih.gov Another strategy involves formulating phytosterol esters into solid lipid nanoparticles (SLNs). This can render the compound into an amorphous state, which may lead to better dispersion and controlled release characteristics compared to its crystalline form. nih.gov Such delivery systems, incorporating this compound, could be used to study the effects of the compound itself or to deliver other lipophilic experimental compounds.

Use in Plant Stress Physiology Research

In plants, sterols are crucial components of cell membranes, where they regulate fluidity and permeability, especially under stress conditions. frontiersin.orgnih.gov Stigmasterol, in particular, has been identified as a "stress sterol" due to its accumulation in various plant species in response to both abiotic and biotic stresses, such as unfavorable temperatures, drought, and pathogen attacks. nih.govresearchgate.netresearchgate.net

The ratio of stigmasterol to other sterols, like β-sitosterol, is critical in modulating membrane properties. nih.gov The presence of a double bond in the side chain of stigmasterol makes it more flexible than saturated sterols, which helps maintain membrane fluidity under stress. nih.gov Plants can regulate the levels of free stigmasterol by converting it into sterol conjugates, including sterol esters like this compound. nih.gov The biosynthesis and accumulation of stigmasterol and its esters in response to stress are believed to increase membrane fluidity, promoting the plant's adaptation to environmental changes. researchgate.netresearchgate.net Studying the dynamics of this compound in plant tissues can therefore provide valuable insights into the biochemical mechanisms of stress tolerance and membrane physiology in plants.

Table 3: Mentioned Compound Names

Compound Name
4-androstene-3,17-dione
Androstenedienone
Androgens
Brassinosteroids
Corticoids
Estrogens
Palmitic acid
Progesterone
Stigmasterol
This compound
Stigmasterol linoleate ester
Stigmasterol oleate ester
Testolactone
Testololactone

Q & A

Q. How can researchers ensure reproducibility in this compound studies across labs?

  • Methodological Answer :
  • Detailed SOPs : Publish step-by-step protocols (e.g., extraction ratios, chromatographic gradients).
  • Reference standards : Use certified materials (e.g., NIST-traceable compounds).
  • Inter-lab validation : Participate in round-robin testing with blinded samples.
    Document instrument calibration and environmental conditions (e.g., humidity for hygroscopic samples) .

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